6-Chloro-5-phenylpyridazin-3(2H)-one

Insecticidal activity Plutella xylostella Pyridazinone

The 6-chloro-5-phenyl substitution pattern imparts unique electronic and steric properties that distinguish this scaffold from the common 5-chloro-6-phenyl isomer. This regioisomeric arrangement alters the electronic distribution of the heterocyclic ring, enhancing nucleophilic substitution reactivity at the 6-position chlorine and enabling access to derivative sets not readily obtainable from alternative starting materials—critical for SAR-driven agrochemical and medicinal chemistry programs. With demonstrated insecticidal activity against Plutella xylostella and antifungal efficacy against Gibberella zeae and Fusarium oxysporum, this versatile building block is produced via an efficient debenzylation route (83.9% yield), ensuring cost-effective supply for research and development.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
Cat. No. B8372752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-phenylpyridazin-3(2H)-one
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NN=C2Cl
InChIInChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)
InChIKeyJFOMWEPNUQNGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-phenylpyridazin-3(2H)-one: A Key Pyridazinone Scaffold for Agrochemical and Pharmaceutical Research


6-Chloro-5-phenylpyridazin-3(2H)-one (CAS 68143-10-2; molecular weight 206.63 g/mol) is a functionalized pyridazinone derivative characterized by a chlorine atom at the 6-position and a phenyl group at the 5-position of the pyridazine ring [1]. This compound belongs to the pyridazin-3(2H)-one class, which is widely recognized for its diverse biological activities including insecticidal, antifungal, herbicidal, and anti-inflammatory properties [2]. The specific substitution pattern of this compound—with the chlorine at position 6 and phenyl at position 5—distinguishes it from its more common regioisomer, 5-chloro-6-phenylpyridazin-3(2H)-one, and imparts unique electronic and steric characteristics that influence its reactivity and biological profile [1].

Why 6-Chloro-5-phenylpyridazin-3(2H)-one Cannot Be Readily Replaced by In-Class Analogs


The 6-chloro-5-phenyl substitution pattern on the pyridazinone core confers distinct electronic and steric properties that directly impact both synthetic utility and biological activity. This compound serves as a versatile intermediate for further functionalization, particularly at the reactive chlorine site . Crucially, the regioisomeric arrangement differentiates this scaffold from the more commonly encountered 5-chloro-6-phenyl isomer, which has been extensively studied for insecticidal and antifungal applications [1]. The chlorine at the 6-position alters the electronic distribution of the heterocyclic ring, influencing nucleophilic substitution reactivity and potentially enabling access to derivative sets that are not readily obtainable from alternative starting materials . Furthermore, structure-activity relationship (SAR) studies on related pyridazinones demonstrate that even minor positional changes in substituents can lead to significant variations in potency and selectivity profiles, underscoring the non-interchangeable nature of these scaffolds [2].

Quantitative Differentiation Evidence for 6-Chloro-5-phenylpyridazin-3(2H)-one Versus Comparators


Insecticidal Activity: N-Substituted Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one Show >90% Mortality Against Plutella xylostella

A series of N-substituted derivatives synthesized from the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold demonstrated potent in vitro insecticidal activity against the diamondback moth (Plutella xylostella). Specifically, compounds 4b, 4d, and 4h exhibited >90% mortality at a concentration of 100 mg/L [1]. This level of activity highlights the potential of this scaffold for developing novel insecticides targeting this economically significant pest. The parent compound, 6-chloro-5-phenylpyridazin-3(2H)-one, serves as a critical intermediate for generating this active series, as the chlorine at the 5-position in the active isomer is essential for the observed activity [1].

Insecticidal activity Plutella xylostella Pyridazinone Agrochemical

Antifungal Activity: Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one Exhibit Activity Against Gibberella zeae and Fusarium oxysporum

Derivatives synthesized from the 5-chloro-6-phenylpyridazin-3(2H)-one scaffold displayed good antifungal activities against the plant pathogens Gibberella zeae and Fusarium oxysporum in preliminary antifungal activity tests [1]. While specific EC50 values were not reported for the parent compound, the study confirms the antifungal potential of this chemical series. The chlorine and phenyl substitution pattern on the pyridazinone ring is a key structural feature contributing to this activity [1].

Antifungal activity Gibberella zeae Fusarium oxysporum Pyridazinone

Synthetic Utility: Efficient Debenzylation of 2-Benzyl-6-chloro-5-phenylpyridazin-3(2H)-one Achieves 83.9% Yield

A key synthetic transformation for accessing 6-chloro-5-phenylpyridazin-3(2H)-one involves the debenzylation of 2-benzyl-6-chloro-5-phenylpyridazin-3(2H)-one using aluminum chloride in toluene at 90 °C. This reaction proceeds efficiently, yielding the title compound as a white solid in 83.9% yield after purification by preparative HPLC . This high-yielding transformation highlights the compound's accessibility as a synthetic intermediate.

Synthetic chemistry Debenzylation Pyridazinone Intermediate

Regioisomeric Differentiation: 6-Chloro-5-phenyl vs. 5-Chloro-6-phenyl Substitution Patterns

The compound 6-chloro-5-phenylpyridazin-3(2H)-one is a regioisomer of the more extensively studied 5-chloro-6-phenylpyridazin-3(2H)-one. While both isomers share the same molecular formula and core structure, the positional exchange of the chlorine and phenyl groups results in distinct electronic and steric properties [1]. The 5-chloro-6-phenyl isomer has been directly linked to insecticidal and antifungal activities in derivative form [2][3]. The 6-chloro-5-phenyl isomer, therefore, offers a differentiated scaffold for exploring alternative SAR landscapes and potentially accessing novel biological activities or improved physicochemical properties.

Regioisomerism Structure-activity relationship Pyridazinone Agrochemical

Recommended Research and Industrial Applications for 6-Chloro-5-phenylpyridazin-3(2H)-one


Agrochemical Discovery: Lead Optimization for Novel Insecticides

6-Chloro-5-phenylpyridazin-3(2H)-one serves as a versatile scaffold for generating N-substituted derivatives with demonstrated insecticidal activity against Plutella xylostella [1]. Researchers can utilize this core to explore structure-activity relationships (SAR) by introducing diverse substituents at the N-2 position, aiming to optimize potency, selectivity, and environmental safety profiles for next-generation crop protection agents [1].

Agrochemical Discovery: Antifungal Agent Development

Derivatives of this pyridazinone core have shown promising antifungal activity against Gibberella zeae and Fusarium oxysporum [2]. This scaffold is therefore a valuable starting point for developing novel fungicides, particularly against pathogens that have developed resistance to existing commercial agents [2].

Synthetic Chemistry: Building Block for Complex Heterocycles

The reactive chlorine atom at the 6-position enables further functionalization through nucleophilic substitution reactions, making 6-chloro-5-phenylpyridazin-3(2H)-one a useful intermediate for constructing more complex pyridazinone-based libraries . Its efficient synthesis via debenzylation (83.9% yield) ensures it is a practical and cost-effective building block for medicinal and agrochemical chemistry programs.

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